molecular formula C8H9NO4 B102608 2-(4-Nitrophenoxy)ethanol CAS No. 16365-27-8

2-(4-Nitrophenoxy)ethanol

Cat. No. B102608
CAS RN: 16365-27-8
M. Wt: 183.16 g/mol
InChI Key: YAPAEYFBLRVUMH-UHFFFAOYSA-N
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Patent
US09415049B2

Procedure details

In a 250 ml, 3-neck RBF equipped with a magnetic stirrer, reflux condenser, calcium chloride guard tube, 1-fluoro-4-nitrobenzene (10.0 g), ethylene glycol (50 ml) and cesium carbonate (46.0 g) were added. The reaction mixture was heated to 80° C. for 30 minutes and the reaction was monitored on TLC using hexane:ethyl acetate (5:5) as mobile phase. After completion of the reaction, the reaction mixture was cooled to room temperature and poured into cold water. Solid precipitate was filtered out and washed with water. Solid material was dried under reduced pressure at 45° C. for 1 hr to give 10.7 g of 2-(4-nitrophenoxy)ethanol, which was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH2:11]([OH:14])[CH2:12][OH:13].C(=O)([O-])[O-].[Cs+].[Cs+].CCCCCC.C(OCC)(=O)C>O>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([O:13][CH2:12][CH2:11][OH:14])=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
46 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml, 3-neck RBF equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, calcium chloride guard tube
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
Solid precipitate was filtered out
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Solid material was dried under reduced pressure at 45° C. for 1 hr
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.